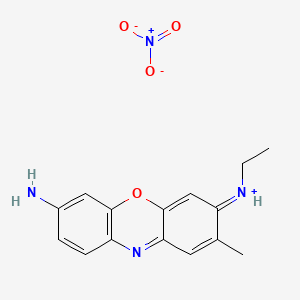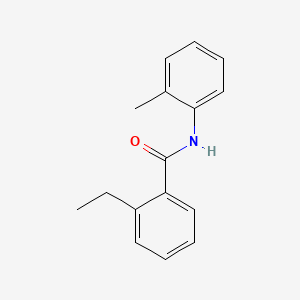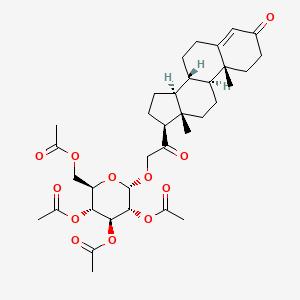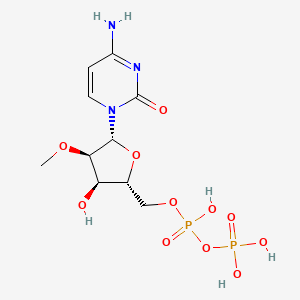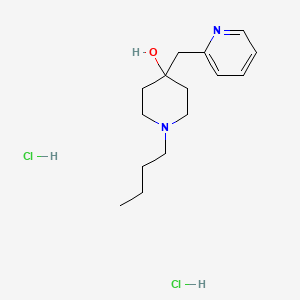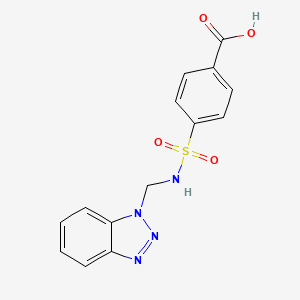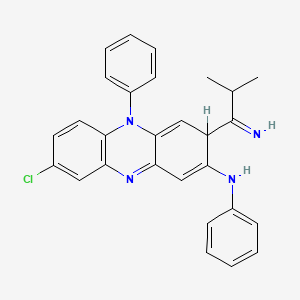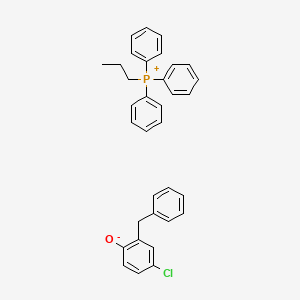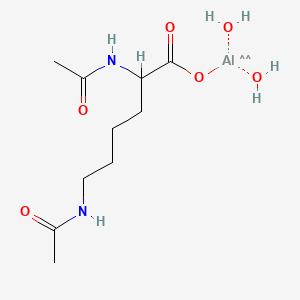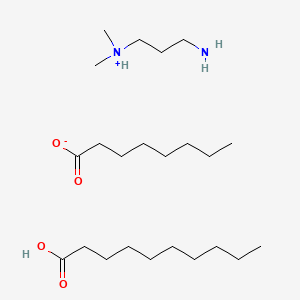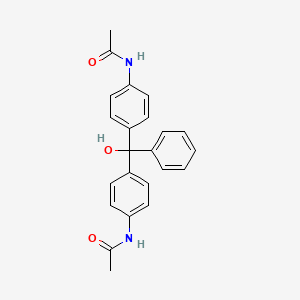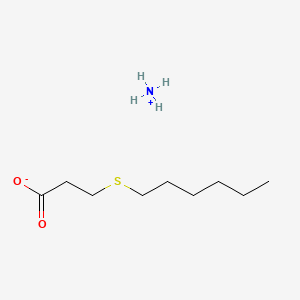
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycins are structurally similar to avermectins, another class of macrolide antibiotics that have been widely used in veterinary and agricultural applications .
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often involves fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired compound through the manipulation of biosynthetic pathways. Post-fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
化学反応の分析
Types of Reactions
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .
科学的研究の応用
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized as an eco-friendly pesticide in agriculture and animal husbandry.
作用機序
The mechanism of action of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the parasite. The compound’s specificity for these channels in parasites, as opposed to those in mammals, accounts for its selective toxicity .
類似化合物との比較
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is unique among milbemycins due to its specific structural features, such as the absence of a methoxy group at the 5-position and the presence of an epoxy group at the 6,28-positions. Similar compounds include:
Milbemycin A3/A4: Differ in the presence of a furan ring and other functional groups.
Avermectins: Structurally similar but contain additional sugar moieties and differ in their macrolide ring structure.
These differences contribute to variations in their biological activity and applications, with milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often exhibiting lower toxicity and similar or enhanced efficacy compared to its analogs .
特性
CAS番号 |
86691-98-7 |
|---|---|
分子式 |
C31H42O7 |
分子量 |
526.7 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
InChI |
InChI=1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChIキー |
CZHVEYHEDZMISR-AODBFQNSSA-N |
異性体SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
正規SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)OC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


